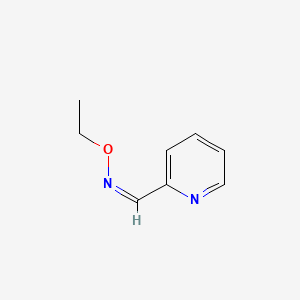

(Z)-picolinaldehyde O-ethyl oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-picolinaldehyde O-ethyl oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom. This particular compound is derived from picolinaldehyde, which is an aldehyde with a pyridine ring, and an ethyl group attached to the oxime functionality. The (Z) configuration indicates the specific geometric isomer where the substituents are on the same side of the double bond.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-picolinaldehyde O-ethyl oxime typically involves the reaction of picolinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The resulting oxime can be purified by recrystallization from an appropriate solvent.

Reaction with Hydroxylamine Hydrochloride:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-picolinaldehyde O-ethyl oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitriles.

Reduction: The oxime can be reduced to amines.

Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products

Oxidation: Formation of nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted oximes or other derivatives.

Aplicaciones Científicas De Investigación

Antidote for Organophosphate Poisoning

One of the most notable applications of (Z)-picolinaldehyde O-ethyl oxime is its role as an antidote for organophosphate nerve agents. Organophosphates inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent neurotoxicity. Oximes like this compound can reactivate acetylcholinesterase by cleaving the phosphoryl group from the enzyme, restoring its function.

A study highlighted that compounds with a similar structure exhibited improved efficacy in reactivating acetylcholinesterase inhibited by various organophosphates compared to traditional antidotes like pralidoxime (2-PAM) and HI-6 . The effectiveness of these compounds can be attributed to their ability to penetrate the blood-brain barrier (BBB), which is crucial for addressing central nervous system effects of organophosphate poisoning .

Neuroprotective Agents

Research indicates that this compound may have neuroprotective properties beyond its use as an antidote. It has been suggested that compounds with oxime functionalities could be beneficial in treating neurodegenerative diseases by modulating acetylcholine levels and protecting neuronal integrity .

Table 1: Reactivation Efficiency of Oximes on Acetylcholinesterase

| Compound | Reactivation Rate Constant kr2 | Efficacy Compared to 2-PAM |

|---|---|---|

| This compound | Higher than 2-PAM | Improved |

| HI-6 | Variable | Standard |

| Pralidoxime (2-PAM) | Baseline | Reference |

The table above summarizes findings from various studies that assessed the reactivation efficiency of different oximes on acetylcholinesterase inhibited by organophosphates. Notably, this compound demonstrated superior reactivation capabilities compared to established antidotes.

Mecanismo De Acción

The mechanism of action of (Z)-picolinaldehyde O-ethyl oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in biochemical pathways, potentially leading to its pharmacological effects.

Comparación Con Compuestos Similares

Similar Compounds

Picolinaldehyde O-methyl oxime: Similar structure but with a methyl group instead of an ethyl group.

Pyridine-2-carboxaldehyde oxime: Lacks the ethyl group, simpler structure.

Benzaldehyde oxime: Aromatic aldehyde-derived oxime, different ring structure.

Uniqueness

(Z)-picolinaldehyde O-ethyl oxime is unique due to its specific geometric configuration and the presence of both a pyridine ring and an ethyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

(Z)-Picolinaldehyde O-ethyl oxime is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by its oxime functional group, which is known for its reactivity and biological significance. The synthesis typically involves the reaction of (Z)-picolinaldehyde with ethyl hydroxylamine in the presence of an acid catalyst. The general reaction can be represented as follows:

Antimicrobial Properties

Research has indicated that oxime derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound possesses notable antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in the context of organophosphate poisoning. Oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates. In vitro studies showed that this compound effectively reactivated AChE, suggesting its utility as a therapeutic agent in treating pesticide poisoning.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with enzymes and receptors. The oxime group can form a nucleophilic attack on the phosphorus atom in organophosphate-inhibited AChE, facilitating the reactivation of the enzyme. This action is crucial for restoring normal cholinergic function in poisoned organisms.

Case Studies

- Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various oxime derivatives, including this compound. The results indicated a strong correlation between structural modifications in the oxime group and increased antimicrobial potency.

- Neuroprotection in Animal Models : In a controlled study involving mice exposed to organophosphate compounds, administration of this compound resulted in a significant reduction in mortality rates compared to untreated controls. This underscores the compound's potential as an antidote for organophosphate toxicity.

Propiedades

IUPAC Name |

(Z)-N-ethoxy-1-pyridin-2-ylmethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-11-10-7-8-5-3-4-6-9-8/h3-7H,2H2,1H3/b10-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUXGDPAWBITFJ-YFHOEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=CC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C\C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.